molecular formula C32H30ClNO6 B11081332 cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11081332
M. Wt: 560.0 g/mol
InChI Key: LALOPDQJFCNSKD-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the chromenyl moiety: This step involves the synthesis of the 6-chloro-4-oxo-4H-chromen-3-yl group through cyclization reactions.

    Quinoline ring construction: The hexahydroquinoline core is synthesized through a series of condensation and cyclization reactions.

    Final coupling: The chromenyl and quinoline moieties are coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl derivatives: Compounds with similar cyclopentyl groups.

    Chromenyl derivatives: Compounds with similar chromenyl groups.

    Hexahydroquinoline derivatives: Compounds with similar hexahydroquinoline cores.

Uniqueness

Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C32H30ClNO6

Molecular Weight

560.0 g/mol

IUPAC Name

cyclopentyl 4-(6-chloro-4-oxochromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H30ClNO6/c1-17-28(32(37)40-21-7-3-4-8-21)29(24-16-39-27-11-10-20(33)15-23(27)31(24)36)30-25(34-17)13-19(14-26(30)35)18-6-5-9-22(12-18)38-2/h5-6,9-12,15-16,19,21,29,34H,3-4,7-8,13-14H2,1-2H3

InChI Key

LALOPDQJFCNSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC6CCCC6

Origin of Product

United States

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